molecular formula C17H13BrN2O B10996516 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one

6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one

Cat. No.: B10996516
M. Wt: 341.2 g/mol
InChI Key: FPKRQZDMSMRAFP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine atom at position 6 undergoes electrophilic substitution, enabling the introduction of functional groups:

  • Amination : Reaction with primary/secondary amines in the presence of Pd catalysts forms 6-amino derivatives. For example, treatment with morpholine and Pd(OAc)₂ yields 6-morpholino analogs .

  • Hydroxylation : Hydrolysis under alkaline conditions replaces bromine with a hydroxyl group .

Table 1: Electrophilic Substitution Examples

Reaction TypeReagents/ConditionsProductYieldSource
AminationMorpholine, Pd(OAc)₂, DMF, 80°C6-Morpholino derivative78%
HydroxylationNaOH (10%), reflux, 6 h6-Hydroxyquinazolinone65%

Nucleophilic Substitution at the Quinazolinone Core

The 2- and 4-positions of the quinazolinone ring are reactive toward nucleophiles:

  • Thiolation : Reaction with thiourea or NaSH substitutes the 2-position with a thiol group, forming 2-mercapto derivatives .

  • Alkylation : Treatment with alkyl halides (e.g., butyl bromide) in DMF/K₂CO₃ yields 2-alkylthio analogs .

Table 2: Nucleophilic Substitution Examples

PositionReagents/ConditionsProductBiological ActivitySource
2NaSH, ethanol, reflux2-Mercapto derivativeCytotoxic (IC₅₀ = 4.2 µM in MCF-7)
2Butyl bromide, K₂CO₃, DMF2-Butylthio derivativeAnticancer (2× potency vs. Erlotinib)

Functionalization of the Allyl Phenyl Group

The (2E)-3-phenylprop-2-en-1-yl moiety participates in:

  • Epoxidation : Reaction with m-CPBA forms an epoxide, enhancing electrophilicity for downstream reactions.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, altering steric and electronic properties.

Table 3: Allyl Group Modifications

Reaction TypeReagents/ConditionsProductApplicationSource
Epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxide derivativeIntermediate for drug design
HydrogenationH₂, Pd/C, ethanolSaturated allyl derivativeReduced cytotoxicity

Condensation and Ring-Opening Reactions

The quinazolinone ring reacts with nucleophiles under acidic/basic conditions:

  • Ring Expansion : Treatment with hydrazine opens the ring, forming pyrazolo[1,5-a]quinazoline derivatives .

  • Condensation with Anilines : Reaction with substituted anilines (e.g., 4-methoxyaniline) forms 3-aryl derivatives with enhanced antimicrobial activity .

Table 4: Condensation Reactions

ReagentConditionsProductBiological ActivitySource
4-MethoxyanilineAcOH, reflux, 6 h3-(4-Methoxyphenyl) derivativeAntibacterial (Zone = 22 mm vs. S. aureus)
HydrazineEtOH, reflux, 4 hPyrazolo[1,5-a]quinazolineAntifungal (IC₅₀ = 8.5 µM)

Photochemical and Catalytic Reactions

  • Suzuki Coupling : The bromine atom participates in Pd-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives .

  • Buchwald–Hartwig Amination : Palladium-mediated coupling with amines generates 6-aryl/alkylamino analogs .

Table 5: Catalytic Reaction Examples

Reaction TypeCatalysts/ReagentsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME6-Aryl derivative82%
Buchwald–HartwigPd₂(dba)₃, Xantphos6-Amino derivative75%

Key Findings from Research

  • The 6-bromo substituent is critical for directing electrophilic/nucleophilic reactions, enabling precise structural modifications .

  • Allyl phenyl group modifications significantly impact bioactivity; saturation reduces cytotoxicity, while epoxidation enhances reactivity.

  • 2-Mercapto derivatives exhibit potent anticancer activity, with IC₅₀ values comparable to Erlotinib .

This compound’s versatility in reactions underscores its potential as a scaffold for developing antimicrobial, anticancer, and anti-inflammatory agents.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one. The compound has been evaluated against various bacterial and fungal strains, demonstrating significant activity comparable to standard antibiotics.

Case Study: Antimicrobial Evaluation

A study conducted on a series of quinazolinones revealed that several derivatives exhibited notable antibacterial and antifungal activities. Specifically, compounds derived from 6-bromo substitutions showed effective inhibition against Staphylococcus aureus and Candida albicans . The antimicrobial activity was assessed using the cup-plate agar diffusion method, with results indicating that certain derivatives had higher degrees of inhibition than standard drugs.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory activity. The carrageenan-induced paw edema test in rats has been utilized to evaluate the anti-inflammatory effects of various quinazoline derivatives.

Case Study: Anti-inflammatory Activity

In one study, selected quinazoline derivatives showed significant anti-inflammatory effects comparable to ibuprofen . This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.

Anticancer Activity

The anticancer potential of quinazoline derivatives is another area of active research. Compounds containing the quinazoline moiety have been tested against various cancer cell lines, revealing promising cytotoxic effects.

Case Study: Anticancer Studies

A study focusing on a series of 6-bromo-substituted quinazolines demonstrated significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). One derivative was found to inhibit epidermal growth factor receptor (EGFR) with an IC50 value of 0.096 μM, indicating strong anticancer activity . The binding mode of these compounds was consistent with their inhibitory activities in molecular docking studies.

Neurological Applications

Some quinazoline derivatives have been explored for their anticonvulsant properties, particularly as analogues of established anticonvulsant drugs like methaqualone.

Case Study: Anticonvulsant Activity

Research has shown that certain quinazoline derivatives exhibit anticonvulsant activity in animal models . This opens avenues for developing new treatments for epilepsy and other neurological disorders using compounds like this compound.

Table 1: Biological Activities of 6-Bromo Quinazolines

Activity TypeTest MethodKey Findings
AntimicrobialCup plate agar diffusionSignificant inhibition against S. aureus
Anti-inflammatoryCarrageenan-induced paw edema testComparable efficacy to ibuprofen
AnticancerMTT assay on MCF7 and A549 cellsIC50 = 0.096 μM against EGFR
AnticonvulsantAnimal model evaluationsDemonstrated anticonvulsant activity

Mechanism of Action

The mechanism of action of 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .

Comparison with Similar Compounds

Similar compounds to 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one include other quinazolinone derivatives such as:

What sets this compound apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity .

Biological Activity

6-Bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of quinazolinone derivatives typically involves the condensation of substituted anilines with appropriate carbonyl compounds. For this compound, a common approach includes:

  • Starting Materials : 5-bromoanthranilic acid and various substituted anilines.
  • Method : The reaction occurs under reflux conditions, followed by purification through recrystallization.
  • Yield and Purity : The synthesized compounds are characterized using spectroscopic methods (NMR, IR) to confirm their structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 6-bromo substitutions showed promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundBacterial StrainInhibition Zone (mm)
6-bromo derivative AE. coli15
6-bromo derivative BS. aureus18
6-bromo derivative CP. aeruginosa20

In particular, derivatives with methoxy groups showed enhanced activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Quinazolinone derivatives also exhibit anti-inflammatory effects. Studies indicated that certain compounds could significantly reduce inflammation markers in vitro and in vivo models.

Table 2: Anti-inflammatory Activity

CompoundModel UsedInhibition (%)
6-bromo derivative ACarrageenan-induced paw edema in rats75%
6-bromo derivative BLPS-induced inflammation in macrophages68%

These findings suggest that the presence of specific substituents can enhance anti-inflammatory properties .

Anticancer Activity

The anticancer potential of quinazolinones has been extensively studied. Compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer).

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
6-bromo derivative AMCF-710
6-bromo derivative BPC312
6-bromo derivative CHT-2915

The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Case Studies

Several case studies have highlighted the potential therapeutic applications of quinazolinones:

  • Case Study on Antibacterial Efficacy : A study demonstrated that a specific derivative exhibited a higher antibacterial effect than standard antibiotics against resistant strains of bacteria .
  • Case Study on Anticancer Properties : Research involving MCF-7 cells revealed that treatment with a quinazolinone derivative led to significant apoptosis induction, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-3-[(2E)-3-phenylprop-2-en-1-yl]quinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with appropriate amines or hydrazine derivatives. For example, refluxing with hydrazine hydrate at 120–130°C for 3 hours yields 75% product after recrystallization from ethanol . Alternative methods involve halogenation of quinazolinone precursors using bromine in acetic acid, achieving ~55% yield with purity confirmed via TLC (cyclohexane:ethyl acetate, 2:1) and IR spectroscopy (C=O at 1686 cm⁻¹, C=N at 1605 cm⁻¹) .
  • Critical Analysis : Discrepancies in yields (e.g., 55% vs. 75%) may arise from variations in stoichiometry, reaction time, or recrystallization solvents. Optimization requires systematic screening of molar ratios and temperature gradients.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • IR Spectroscopy : Key peaks include N–H (3448 cm⁻¹), quinazolinone C=O (1686 cm⁻¹), and C=N (1605 cm⁻¹) .
  • NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.39–8.11 ppm) and substituent-specific signals (e.g., vinyl protons at δ 6.5–7.2 ppm for the (2E)-3-phenylprop-2-en-1-yl group) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386.3 for analogs) confirm molecular weight .
    • Data Contradictions : Conflicting spectral assignments (e.g., overlapping aromatic signals) can be resolved via 2D NMR (COSY, HSQC) or comparative analysis with structurally similar derivatives .

Advanced Research Questions

Q. How does the (2E)-3-phenylprop-2-en-1-yl substituent influence the compound’s pharmacological activity compared to other alkyl/aryl groups?

  • Methodology : Structure-activity relationship (SAR) studies show that the conjugated double bond in the (2E)-3-phenylprop-2-en-1-yl group enhances π-π stacking with biological targets (e.g., kinase active sites). For example, analogs with this group exhibit 40–65% inhibition of fungal sclerotia formation in Rhizoctonia solani, outperforming methyl or methoxy-substituted derivatives .
  • Experimental Design : Compare IC₅₀ values against kinase targets (e.g., Aurora kinase) using in vitro assays. Molecular docking (PDB: 6YZ3) can predict binding modes, validated via X-ray crystallography .

Q. What strategies mitigate low solubility in biological assays, and how do formulation adjustments impact activity?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the quinazolinone N3 position to enhance bioavailability .
    • Data Interpretation : Reduced activity in aqueous media may reflect poor membrane permeability rather than intrinsic inefficacy. Parallel assays in solubilized vs. precipitated forms clarify this .

Q. How do crystallographic data inform conformational stability and polymorph control during synthesis?

  • Methodology : Single-crystal X-ray diffraction (SHELX refinement) reveals that the (2E)-configured vinyl group adopts a planar conformation, stabilizing intermolecular H-bonds. Polymorph screening via solvent-drop grinding identifies stable forms (e.g., ethanol-derived crystals vs. acetone) .
  • Advanced Techniques : Pair crystallography with DSC (differential scanning calorimetry) to correlate polymorphic forms with thermal stability .

Q. Methodological Challenges and Contradictions

Q. Why do some synthetic routes report unreacted starting materials despite stoichiometric excess?

  • Analysis : Competing side reactions (e.g., oxidation of the vinyl group or bromine displacement) may occur. For instance, bromine in acetic acid can oxidize allylic positions, reducing effective yields .
  • Resolution : Monitor reaction progress via TLC at 30-minute intervals. Quenching intermediates (e.g., with Na₂S₂O₃ for bromine) minimizes side products .

Q. How can conflicting biological activity data across studies be reconciled?

  • Case Study : A compound showing 57% antifungal activity in one study but <30% in another may differ in assay conditions (e.g., fungal strain, incubation time).
  • Standardization : Adopt CLSI guidelines for antimicrobial testing and report exact strains (e.g., Candida albicans ATCC 10231) and MIC endpoints .

Properties

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

6-bromo-3-[(E)-3-phenylprop-2-enyl]quinazolin-4-one

InChI

InChI=1S/C17H13BrN2O/c18-14-8-9-16-15(11-14)17(21)20(12-19-16)10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2/b7-4+

InChI Key

FPKRQZDMSMRAFP-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.